2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a difluoromethyl group and a dimethyl group attached to the pyrazole ring
作用機序
Target of Action
The primary target of this compound is Histone Deacetylase 6 (HDAC6) . HDAC6 is increasingly recognized for its potential in targeted disease therapy .
Mode of Action
The compound interacts with HDAC6 through a two-step slow-binding mechanism . The chemical structure of the compound and the binding mode of its difluoroacetylhydrazide derivative are crucial in determining the predominant hydrolysis mechanism . The compound acts as a mechanism-based and essentially irreversible HDAC6 inhibitor .
Biochemical Pathways
The compound affects the HDAC6 inhibition pathway . HDAC6 is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .
Pharmacokinetics
The compound’sdifluoromethyl group is known to have a significant impact on its physicochemical and biological properties .
Result of Action
The compound’s action results in the inhibition of HDAC6 . This inhibition contributes to a better understanding of disease modulation and therapeutic intervention .
Action Environment
The reaction outcomes of the compound are restricted by the reaction environment . For instance, without the use of a base, gem-difluoro-oxylated quinazolin (thi)ones are afforded effectively as a sole product .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves the construction of the pyrazolopyridine core followed by the introduction of the difluoromethyl and dimethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines.
科学的研究の応用
2-[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyr
生物活性
2-[4-(Difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₅F₂N₅O₂
- Molecular Weight : 335.31 g/mol
- CAS Number : 1006444-98-9
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class, including this compound, exhibit various biological activities primarily through the inhibition of key enzymes and receptors:
-
Enzyme Inhibition :
- Glycogen Synthase Kinase-3 (GSK-3) : Inhibitors of GSK-3 are known to play roles in neuroprotection and cancer therapy .
- Cyclin-dependent Kinases (CDKs) : These inhibitors are crucial in regulating cell cycle progression and have implications in cancer treatment .
- Cyclic Nucleotide Phosphodiesterases (PDEs) : Inhibition of PDEs can lead to increased levels of cyclic AMP and cyclic GMP, influencing various signaling pathways .
- Inflammatory Response Modulation :
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Case Studies
-
Anti-inflammatory Activity :
A series of experiments were conducted using carrageenan-induced paw edema models in rats to assess the anti-inflammatory effects of various pyrazole derivatives. The results indicated that specific substitutions on the pyrazole ring significantly enhanced the anti-inflammatory profile while maintaining safety profiles with minimal gastric irritations observed during histopathological evaluations . -
Cancer Research :
Investigations into the cytotoxic effects of pyrazolo derivatives on cancer cell lines revealed that certain compounds exhibited selective toxicity towards tumor cells while sparing normal cells. This selectivity is attributed to the inhibition of CDKs and other related pathways critical for cancer cell proliferation .
特性
IUPAC Name |
2-[4-(difluoromethyl)-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2/c1-5-3-7(10(12)13)9-6(2)15-16(4-8(17)18)11(9)14-5/h3,10H,4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHHXGIQFCFBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。